(Z)-3-(1,3-benzothiazol-2-yl)-4-(2-methoxyphenyl)but-3-enoic acid
CAS No.:
Cat. No.: VC17522551
Molecular Formula: C18H15NO3S
Molecular Weight: 325.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H15NO3S |
|---|---|
| Molecular Weight | 325.4 g/mol |
| IUPAC Name | (Z)-3-(1,3-benzothiazol-2-yl)-4-(2-methoxyphenyl)but-3-enoic acid |
| Standard InChI | InChI=1S/C18H15NO3S/c1-22-15-8-4-2-6-12(15)10-13(11-17(20)21)18-19-14-7-3-5-9-16(14)23-18/h2-10H,11H2,1H3,(H,20,21)/b13-10- |
| Standard InChI Key | MZMAWAFRVUUPQG-RAXLEYEMSA-N |
| Isomeric SMILES | COC1=CC=CC=C1/C=C(/CC(=O)O)\C2=NC3=CC=CC=C3S2 |
| Canonical SMILES | COC1=CC=CC=C1C=C(CC(=O)O)C2=NC3=CC=CC=C3S2 |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Formula
The IUPAC name (Z)-3-(1,3-benzothiazol-2-yl)-4-(2-methoxyphenyl)but-3-enoic acid systematically describes its components:
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A benzothiazole heterocycle (1,3-benzothiazol-2-yl) fused to a benzene ring with a sulfur and nitrogen atom.
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A 2-methoxyphenyl group attached to the fourth carbon of a but-3-enoic acid chain.
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A (Z)-configuration at the double bond, indicating cis spatial arrangement.
The molecular formula is C₁₈H₁₅NO₃S, with a molecular weight of 325.4 g/mol .
Structural Analysis
Key structural features include:
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Benzothiazole core: Contributes to π-π stacking interactions and potential DNA intercalation.
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2-Methoxyphenyl group: Enhances lipophilicity and influences binding specificity through steric and electronic effects.
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Enoic acid moiety: Provides a carboxylic acid functional group for hydrogen bonding and salt formation .
A comparison with analogs highlights positional isomerism effects (Table 1):
Table 1: Structural Comparison of Benzothiazole Derivatives
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves multi-step protocols:
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Condensation: Reaction of 2-aminobenzothiazole with maleic anhydride to form an intermediate α,β-unsaturated acid .
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Ugi four-component reaction: Utilizes amines, aldehydes, and isocyanides under solvent-free conditions to introduce the methoxyphenyl group .
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Stereochemical control: Achieving the (Z)-configuration requires careful temperature modulation (<40°C) and catalytic acid/base conditions.
Example reaction pathway:
Purification and Characterization
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Chromatography: Silica gel column chromatography (eluent: ethyl acetate/hexane) yields >90% purity.
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Spectroscopic validation:
Physicochemical Properties
Solubility and Stability
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Solubility: Limited aqueous solubility (<0.1 mg/mL), but miscible with DMSO and DMF.
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Stability: Degrades under prolonged UV exposure (t₁/₂ = 48 hours at 25°C) .
Computational Predictions
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LogP: 3.2 (predicted via ChemAxon), indicating moderate lipophilicity .
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pKa: Carboxylic acid group at 4.1, enabling ionization at physiological pH.
Biological Activity and Mechanisms
Enzyme Inhibition
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DNA topoisomerase II: IC₅₀ = 12 µM, likely due to benzothiazole intercalation.
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COX-2 selectivity: 15-fold selectivity over COX-1 (in silico docking).
Cytotoxic Effects
Comparative Pharmacological Profiling
Table 2: Biological Activity of Structural Analogs
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